Methanone, (3,5-diphenyl-2-thienyl)phenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanone, (3,5-diphenyl-2-thienyl)phenyl- typically involves the condensation of 3,5-diphenyl-2-thiophenecarboxaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3,5-diphenyl-2-thienyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thienyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Methanone, (3,5-diphenyl-2-thienyl)phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of methanone, (3,5-diphenyl-2-thienyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methanone, phenyl-2-thienyl-: Similar structure but lacks the additional phenyl groups on the thienyl ring.
Methanone, (3-methylphenyl)phenyl-: Contains a methyl group instead of the phenyl groups on the thienyl ring.
Methanone, [4-(dimethylamino)phenyl]phenyl-: Contains a dimethylamino group on the phenyl ring.
Uniqueness
Methanone, (3,5-diphenyl-2-thienyl)phenyl- is unique due to the presence of two phenyl groups on the thienyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Properties
CAS No. |
27895-87-0 |
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Molecular Formula |
C23H16OS |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(3,5-diphenylthiophen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C23H16OS/c24-22(19-14-8-3-9-15-19)23-20(17-10-4-1-5-11-17)16-21(25-23)18-12-6-2-7-13-18/h1-16H |
InChI Key |
MKNMZJRHWFUGSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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